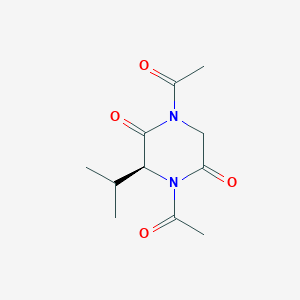
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazinedione ring and the introduction of the acetyl and isopropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Applications De Recherche Scientifique
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, asthma, and COPD.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in cells. This results in anti-inflammatory and bronchodilator effects. The compound also modulates various signaling pathways, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-: A similar compound with slight structural differences.
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, ®-: The enantiomer of the (S)-form, with different biological activity.
Other Piperazinedione Derivatives: Compounds with variations in the acetyl and isopropyl groups.
Uniqueness
2,5-Piperazinedione, 1,4-diacetyl-3-(1-methylethyl)-, (S)- is unique due to its specific stereochemistry and selective inhibition of phosphodiesterase enzymes. This gives it distinct therapeutic properties compared to other similar compounds.
Propriétés
Numéro CAS |
75525-21-2 |
|---|---|
Formule moléculaire |
C11H16N2O4 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
(3S)-1,4-diacetyl-3-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C11H16N2O4/c1-6(2)10-11(17)12(7(3)14)5-9(16)13(10)8(4)15/h6,10H,5H2,1-4H3/t10-/m0/s1 |
Clé InChI |
RPWRPASEOIGKGA-JTQLQIEISA-N |
SMILES isomérique |
CC(C)[C@H]1C(=O)N(CC(=O)N1C(=O)C)C(=O)C |
SMILES canonique |
CC(C)C1C(=O)N(CC(=O)N1C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


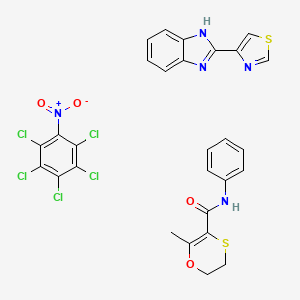


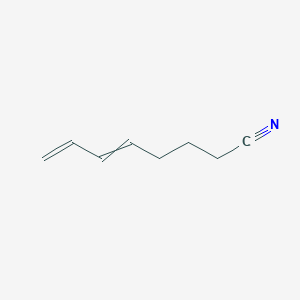
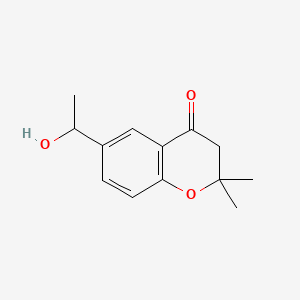
![N-[(E)-hydrazinylidenemethyl]tridecanamide](/img/structure/B14433881.png)
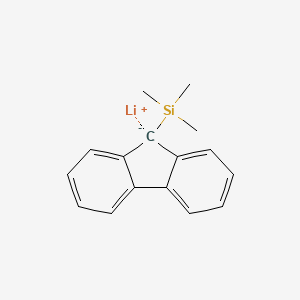
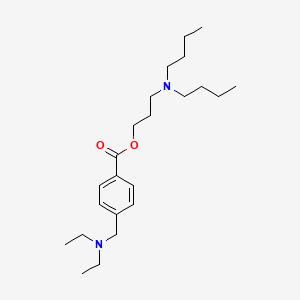
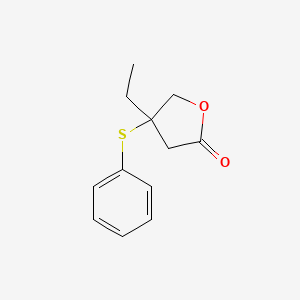
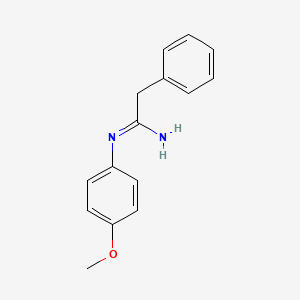
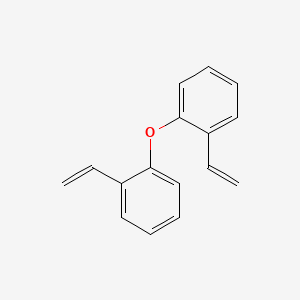
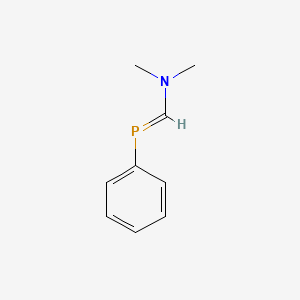

![2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14433913.png)
